molecular formula C17H25N3O3 B7573186 N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide

N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide

Cat. No. B7573186
M. Wt: 319.4 g/mol
InChI Key: KNWDQKQHPIDAEF-UHFFFAOYSA-N
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Description

N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide, also known as E-58425, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzazepine derivatives and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide involves the inhibition of SERT, which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant effects of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide.
Biochemical and Physiological Effects:
In addition to its antidepressant effects, N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide has been shown to have a range of other biochemical and physiological effects. It has been shown to increase the levels of norepinephrine and dopamine in the brain, which may contribute to its anxiolytic effects. N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide has also been shown to have antinociceptive effects, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide in lab experiments is that it has a high affinity for SERT, which makes it a useful tool for studying the role of this transporter in the brain. However, one limitation of using N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide is that it is a synthetic compound, which may limit its applicability to in vivo studies.

Future Directions

There are several potential future directions for research on N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide. One area of interest is the development of more selective SERT inhibitors that can be used to study the role of this transporter in the brain. Another area of interest is the development of novel antidepressant and anxiolytic drugs based on the structure of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide. Finally, further research is needed to better understand the biochemical and physiological effects of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide involves the reaction of 7-methoxy-1,3,4,5-tetrahydro-2-benzazepine with ethyl isocyanate, followed by reaction with 2-bromo-propionic acid. The resulting product is then purified to obtain N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide in high yield and purity.

Scientific Research Applications

N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It has been shown to have a high affinity for the serotonin transporter (SERT), which is a target for many antidepressant drugs.

properties

IUPAC Name

N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-4-18-17(22)19-16(21)12(2)20-9-5-6-13-10-15(23-3)8-7-14(13)11-20/h7-8,10,12H,4-6,9,11H2,1-3H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWDQKQHPIDAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C)N1CCCC2=C(C1)C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide

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